Product packaging for 2-Azabicyclo[3.1.1]heptan-3-one(Cat. No.:CAS No. 2567503-60-8)

2-Azabicyclo[3.1.1]heptan-3-one

Cat. No.: B2355275
CAS No.: 2567503-60-8
M. Wt: 111.144
InChI Key: QOGQFBSFEMANBC-UHFFFAOYSA-N
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Description

2-Azabicyclo[3.1.1]heptan-3-one (CAS 2567503-60-8) is a bicyclic lactam of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C6H9NO, with a molecular weight of 111.14 g/mol . This compound, particularly the (1s,5s)-stereoisomer, serves as a versatile and valuable synthetic building block for the construction of more complex bioactive molecules . The bridged bicyclic structure of this 2-azabicyclo[3.1.1]heptane scaffold is a key pharmacophore explored in the development of novel therapeutic agents. Recent patent literature highlights its application in the synthesis of compounds designed to act as agonists of the orexin type 2 receptor . Such agonists represent a promising avenue for the treatment of neurological disorders, including narcolepsy, by increasing alertness and reducing symptoms like cataplexy . Researchers utilize this high-value scaffold to modulate pharmacokinetic properties and explore structure-activity relationships in lead optimization campaigns. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO B2355275 2-Azabicyclo[3.1.1]heptan-3-one CAS No. 2567503-60-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azabicyclo[3.1.1]heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-6-3-4-1-5(2-4)7-6/h4-5H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGQFBSFEMANBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Azabicyclo 3.1.1 Heptan 3 One

Strategies for Constructing the 2-Azabicyclo[3.1.1]heptane Ring System

Modern synthetic approaches predominantly leverage the unique reactivity of bicyclo[1.1.0]butanes (BCBs). These highly strained hydrocarbons act as versatile building blocks, undergoing ring-opening and annulation reactions with various partners to form the desired bicyclic systems. The choice of catalyst is paramount, often dictating the reaction pathway and the regiochemical outcome to yield either 2-aza or 3-aza isomers.

The reaction of BCBs with nitrogen-containing synthons under catalytic conditions represents a powerful and atom-economical method for constructing azabicyclo[3.1.1]heptane derivatives. Researchers have demonstrated that by carefully selecting the catalyst, it is possible to control the annulation strategy and achieve divergent synthesis of different isomers from the same set of starting materials. acs.orgnih.govbeilstein-journals.org

A novel approach for the synthesis of 2-azabicyclo[3.1.1]heptene (2-aza-BCHepe) scaffolds involves a titanium(III)-catalyzed (3+3) annulation of bicyclo[1.1.0]butanes with vinyl azides. acs.orgnih.gov This method proceeds via a single-electron reductive process where the Ti(III) catalyst facilitates the generation of carbon-centered radicals from the BCBs. acs.orgnih.govsynthesisspotlight.com This transformation provides a concise route to the 2-aza-BCHepe core structure. acs.orgnih.gov Both this Ti(III)-catalyzed approach and a divergent scandium-catalyzed method demonstrate high functional group tolerance and have been successfully applied in scale-up reactions. nih.gov

Table 1: Selected Examples of Ti(III)-Catalyzed (3+3) Annulation

BCB Substrate (R¹)Vinyl Azide (B81097) Substrate (R²)Product (2-aza-BCHepe)Yield
-CO₂Me-Ph2-Ph-6-CO₂Me-2-azabicyclo[3.1.1]hept-2-ene85%
-CO₂Me-4-CF₃-C₆H₄2-(4-CF₃-C₆H₄)-6-CO₂Me-2-azabicyclo[3.1.1]hept-2-ene82%
-CN-Ph2-Ph-6-CN-2-azabicyclo[3.1.1]hept-2-ene75%
-CN-c-Hex2-c-Hex-6-CN-2-azabicyclo[3.1.1]hept-2-ene68%

Note: Data is representative of findings reported in the literature. acs.orgnih.gov

In a divergent synthetic strategy using the same starting materials, a scandium catalyst enables an efficient dipolar (3+2) annulation between vinyl azides and BCBs. acs.orgnih.gov Instead of the 2-aza scaffold, this pathway initially generates 2-azidobicyclo[2.1.1]hexanes. These intermediates then undergo a chemoselective rearrangement to furnish 3-azabicyclo[3.1.1]heptene (3-aza-BCHepe) structures. acs.orgnih.gov This catalyst-controlled divergence highlights the versatility of using vinyl azides and BCBs, allowing access to distinct constitutional isomers by simply changing the metal catalyst from titanium to scandium. beilstein-journals.org

Higher-order cycloadditions provide an effective pathway to medium-sized ring systems. A notable example is the iron(III) chloride-promoted intermolecular formal [8π+2σ] cycloaddition of azaheptafulvenes with bicyclo[1.1.0]butanes. acs.orgacs.org This reaction constructs previously inaccessible cycloheptatriene-fused 2-azabicyclo[3.1.1]heptanes. acs.org The methodology tolerates a wide array of substituted azaheptafulvenes and BCBs, and its utility has been demonstrated through the late-stage modification of drug derivatives. acs.orgacs.org Control experiments and DFT calculations indicate that the reaction likely proceeds through a stepwise pathway to yield the diastereoselective [8π+2σ] product. acs.org Lewis acids such as Sc(OTf)₃ have also been shown to promote similar formal cycloadditions. chemrxiv.orgchemrxiv.org

Table 2: Substrate Scope for FeCl₃-Promoted [8π+2σ] Cycloaddition

Azaheptafulvene Substituent (R¹)BCB Substituent (R²)YieldDiastereomeric Ratio (dr)
-Me-CO₂Me83%>20:1
-Et-CO₂Me92%>20:1
-tBu-CO₂Me85%>20:1
-PhSO₂ (on N)-CO₂Me89%>20:1

Note: Data is representative of findings reported in the literature. chemrxiv.org

A direct method for constructing enantiopure 2-azabicyclo[3.1.1]heptane derivatives has been developed through a stereospecific intermolecular formal cycloaddition of aziridines with bicyclo[1.1.0]butanes. nih.gov This transformation is catalyzed by the Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, and proceeds under mild and operationally simple conditions. nih.govresearchgate.net The reaction accommodates a library of substrates, yielding 37 examples of enantiopure products. nih.gov The process involves the reaction of two highly strained ring systems, and mechanistic studies, including DFT calculations, have provided insight into the reaction pathway. nih.govresearchgate.net This method retains the stereochemical information from the starting aziridine (B145994), enabling a stereospecific synthesis. researchgate.net

A sophisticated relay catalysis system combining a Lewis acid and a transition metal has been employed for the enantioselective synthesis of chiral 2-azabicyclo[3.1.1]heptane architectures. chinesechemsoc.org The process begins with an indium(III) triflate (In(OTf)₃)-catalyzed ring-opening of BCB ketones with N-allyl carbonates. chinesechemsoc.org This is followed by an intramolecular enantioselective ring closure via an allylic substitution reaction, catalyzed by a chiral iridium complex. chinesechemsoc.org This dual catalytic strategy successfully merges Lewis acid catalysis with chiral iridium catalysis to construct these valuable chiral scaffolds. chinesechemsoc.org

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a powerful strategy for the assembly of bicyclic frameworks, leveraging the proximity of reactive functional groups within a single molecule to facilitate ring formation.

Dynamic Addition-Intramolecular Substitution Sequences Leading to 2-Alkyl-2-Azabicyclo[3.1.1]heptane-1-carbonitriles

A key method for synthesizing 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles utilizes a dynamic addition-intramolecular substitution sequence. thieme-connect.comugent.be This approach begins with the synthesis of 3-(2-chloroethyl)cyclobutanone, a crucial building block that can be prepared on a multigram scale. thieme-connect.comd-nb.info The core of the strategy involves the in situ generation of an imine from the cyclobutanone (B123998) precursor and a primary amine. thieme-connect.com This is followed by a reversible addition of hydrogen cyanide, often from a source like acetone (B3395972) cyanohydrin, to the imine. thieme-connect.comresearchgate.net The resulting α-aminonitrile intermediate then undergoes an intramolecular nucleophilic substitution, where the nitrogen displaces the chloride on the ethyl side chain to forge the bicyclic skeleton. thieme-connect.comugent.beresearchgate.net This sequence has proven effective for a variety of amines, affording the target 2-azabicyclo[3.1.1]heptane-1-carbonitriles in moderate to good yields (47–92%). thieme-connect.comugent.be The resulting bicyclic nitriles are stable compounds, and the cyano group can be readily reduced to the corresponding aminomethyl group using reducing agents like lithium aluminum hydride in high yields (93–99%). thieme-connect.comugent.be

Starting MaterialKey ReagentsProductYield
3-(2-chloroethyl)cyclobutanoneRNH₂, Acetone cyanohydrin, Et₃N2-Alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile47-92%
2-Alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitrileLithium aluminum hydride (LiAlH₄)(2-Alkyl-2-azabicyclo[3.1.1]heptan-1-yl)methanamine93-99%

This table summarizes the key transformation and subsequent reduction described in the dynamic addition-intramolecular substitution sequence.

Diastereoselective Strecker Reaction and Subsequent Intramolecular Imide Formation for 3-Azabicyclo[3.1.1]heptane-2,4-dione Intermediates

An efficient, multigram-scale synthesis for derivatives of the isomeric 3-azabicyclo[3.1.1]heptane system has been developed, which relies on intramolecular imide formation from a precisely functionalized cyclobutane (B1203170) derivative. zendy.iochemrxiv.org The synthesis commences with a modified and diastereoselective Strecker reaction using the readily available methyl 3-oxocyclobutane-1-carboxylate. chemrxiv.org This reaction installs the necessary amino and nitrile groups onto the cyclobutane ring with a favorable trans stereochemistry between the two largest substituents. chemrxiv.org Following the Strecker reaction, selective partial hydrolysis of the nitrile group to an amide is performed. chemrxiv.org The crucial cyclization step to form the bicyclic imide is then achieved smoothly by treatment with a base, such as potassium tert-butoxide (t-BuOK), to yield a 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione derivative. chemrxiv.org This key intermediate serves as a valuable building block for creating monoprotected bicyclic diamines and bridged analogs of thalidomide. zendy.ioresearchgate.netresearchgate.netchemrxiv.org

PrecursorKey ReactionIntermediateKey ReactionProduct
Methyl 3-oxocyclobutane-1-carboxylateDiastereoselective Strecker Reaction1-Amino-3-cyanocyclobutane-1-carboxylate derivativePartial hydrolysis1-Amino-3-(aminocarbonyl)cyclobutane-1-carboxylate derivative
1-Amino-3-(aminocarbonyl)cyclobutane-1-carboxylate derivativeBase-mediated intramolecular cyclization (t-BuOK)1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione derivative--

This table outlines the synthetic sequence towards 3-azabicyclo[3.1.1]heptane-2,4-dione intermediates.

Photochemical [2+2] Cycloaddition Strategies for Azabicyclo[3.2.0]heptanes and their Analogies

While not directly forming the [3.1.1] system, photochemical [2+2] cycloaddition is a powerful and analogous strategy for constructing the related 3-azabicyclo[3.2.0]heptane scaffold. enamine.netacs.org This method typically involves the intermolecular cycloaddition of an activated alkene, such as a maleimide (B117702) derivative, with another alkene under photochemical conditions. acs.orgthieme-connect.com The reaction can be sensitized using visible light, which offers advantages over harsh UV irradiation by expanding the substrate scope and minimizing side reactions. thieme-connect.com This strategy has been successfully applied to synthesize 3-azabicyclo[3.2.0]heptyl boropinacolates and trifluoroborates by reacting alkenyl boronic derivatives with maleimides. acs.orgresearchgate.net The operational simplicity and the accessibility of starting materials make this a valuable method for producing functionalized azabicyclic systems that serve as important building blocks in drug discovery. enamine.netacs.orgresearchgate.net

Ring-Opening/Rearrangement Strategies for Azabicyclic Systems

Alternative to direct cyclization, rearrangement and ring-opening strategies provide innovative pathways to azabicyclic cores. An enantioselective synthesis of angularly substituted 1-azabicyclic systems has been achieved through a dynamic kinetic resolution that combines a rapid tautomeric equilibration of diastereomeric iminium cations with a diastereoselective aza-Cope rearrangement. acs.orgnih.gov Another approach involves a ring-opening/ring-closing metathesis sequence on cyclobutene-containing substrates to introduce the 1,5-diene functionality required for an anion-accelerated oxy-Cope rearrangement, which can be used to prepare various medium ring-containing bicyclic systems. nih.gov These strategies showcase the utility of molecular rearrangements in the stereocontrolled synthesis of complex heterocyclic architectures. nih.govnih.gov

Specific Lactam Ring Formation in 2-Azabicyclo[3.1.1]heptan-3-one

The formation of the lactam moiety is the defining step in the synthesis of this compound.

Cyclization Pathways for the Lactam Moiety

The direct formation of the bridged lactam N-C(O) bond is a primary challenge in synthesizing systems like this compound due to ring strain. Classical intramolecular condensation of the corresponding amino acid or its activated derivatives (e.g., acyl chlorides) is a fundamental approach. nih.gov For instance, in related, less strained systems like 1-azabicyclo[3.3.1]nonan-2-one, intramolecular condensation of a cyano diester has been shown to yield the bridged lactam. nih.gov

A novel and direct method for the synthesis of azabicyclo[3.1.1]heptanes involves a ruthenium-catalyzed intramolecular [2+2] cycloaddition of allenamide-enes. acs.org This non-metathesis reaction, which proceeds at room temperature, uses a ruthenium carbene catalyst (Grubbs I) to facilitate the cyclization, directly forming the bicyclic lactam structure. acs.org This represents the first example of a ruthenium carbene catalyst being used for such a [2+2] cycloaddition, offering a unique pathway to this heterocyclic system. acs.org

Functional Group Interconversions Leading to the 3-Keto Functionality

The introduction of the ketone at the C-3 position of the 2-azabicyclo[3.1.1]heptane framework is a critical transformation that can be achieved through various functional group interconversions. Two primary strategies include the oxidation of the corresponding secondary amine and the hydrolysis of an imine precursor.

Oxidation of 2-Azabicyclo[3.1.1]heptane:

The direct oxidation of the parent 2-azabicyclo[3.1.1]heptane to the desired lactam, this compound, represents a highly atom-economical approach. While specific examples for this exact transformation are not extensively documented, general methodologies for the oxidation of cyclic secondary amines to lactams are well-established and can be applied to this system. These methods often employ transition metal catalysts or metal-free conditions.

For instance, ruthenium complexes have been shown to catalyze the oxidation of cyclic amines to lactams, utilizing water as the oxygen source. Another approach involves the use of molecular iodine, which facilitates the chemoselective and regioselective oxidation of C-H bonds adjacent to a cyclic amine under mild, metal-free conditions. Biocatalytic methods, employing microorganisms such as Pseudomonas plecoglossicida, also offer an environmentally friendly route for the α-oxidation of cyclic amines to their corresponding amides.

Table 1: Selected Methods for the Oxidation of Cyclic Amines to Lactams

Catalyst/ReagentOxidantKey Features
Ruthenium pincer complexWaterOxidant-free, liberates H₂
Molecular Iodine (I₂)Not specifiedMetal-free, mild conditions, chemoselective
Pseudomonas plecoglossicidaAirBiocatalytic, environmentally friendly

Hydrolysis of 2-Azabicyclo[3.1.1]heptan-3-imine:

An alternative pathway to the 3-keto functionality is through the hydrolysis of a 2-azabicyclo[3.1.1]heptan-3-imine precursor. The formation of imines from ketones or aldehydes and primary amines is a reversible reaction. mdpi.com Therefore, the hydrolysis of an imine, often catalyzed by acid, will yield the corresponding ketone and amine. researchgate.netorientjchem.orgresearchgate.net

The mechanism of acid-catalyzed imine hydrolysis typically involves the following steps:

Protonation of the imine nitrogen, forming an iminium ion.

Nucleophilic attack by water on the iminium carbon.

Proton transfer to generate a carbinolamine.

Elimination of the amine to afford the protonated ketone, which is then deprotonated to give the final product.

This strategy's success is contingent on the efficient synthesis of the imine precursor, which can be formed from the corresponding 3-amino-2-azabicyclo[3.1.1]heptane.

Asymmetric Synthesis and Enantioselective Access to this compound and its Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of asymmetric methods to access enantiomerically pure this compound and its derivatives is of paramount importance.

Chiral catalysts have been instrumental in the enantioselective synthesis of the 2-azabicyclo[3.1.1]heptane core. A notable example is the use of a cooperative In(OTf)₃/iridium relay catalysis system. chinesechemsoc.org This methodology facilitates the enantioselective synthesis of chiral 2-azabicyclo[3.1.1]heptane architectures through a Lewis acid-catalyzed ring-opening of bicyclo[1.1.0]butane ketones with N-allyl carbonates, followed by an intramolecular enantioselective ring closure via chiral iridium-catalyzed allyl substitution. chinesechemsoc.org This approach provides a direct route to enantioenriched 2-azabicyclo[3.1.1]heptane scaffolds.

Another strategy involves the formal [2σ + 2σ] cycloaddition of bicyclo[1.1.0]butanes and aziridines, catalyzed by a Lewis acid such as B(C₆F₅)₃. acs.org When enantiopure aziridines are employed, this reaction proceeds with complete stereospecificity, yielding enantiopure 2-azabicyclo[3.1.1]heptane products. acs.org

Achieving diastereoselective control is crucial when multiple stereocenters are present in the target molecule. In the synthesis of chiral bicyclic lactams, the diastereoselectivity can be influenced by various factors, including the choice of starting materials and reaction conditions.

One study investigated the origin of diastereoselectivity in the synthesis of chiral bicyclic lactams through the photooxygenation of N-substituted pyrroles. The π-facial selective attack of singlet oxygen was found to be directed by a hydroxyl group on the N-substituent. acs.org Furthermore, hindered internal rotation of the pyrrole (B145914) ring led to a difference in the population of conformers, ultimately influencing the product distribution in the subsequent cycloaddition step. acs.org This detailed mechanistic understanding allows for the rational design of substrates to favor the formation of a desired diastereomer.

In cases where an asymmetric synthesis is not feasible or provides insufficient enantiomeric excess, the resolution of a racemic mixture is a viable alternative. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers.

For azabicyclic systems, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose, have proven effective. researchgate.netresearchgate.net The separation mechanism on these phases often involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. sigmaaldrich.comcsfarmacie.cz The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier such as isopropanol, is critical for achieving optimal separation. researchgate.netresearchgate.net For basic compounds like azabicycles, the addition of a small amount of an amine modifier, such as diethylamine, to the mobile phase can improve peak shape and resolution. researchgate.net

Table 2: Chiral HPLC Conditions for the Resolution of Azabicyclic Compounds

CompoundChiral Stationary PhaseMobile PhaseReference
2-Azabicyclo[2.2.1]hept-5-en-3-oneChiralcel OD-Hn-hexane-isopropanol (80:20, v/v) researchgate.net
1-Azabicyclo[2.2.1]heptan-3-oneChiralpak AShexane/2-propanol/diethylamine researchgate.net

Scalability and Industrial Relevance of Synthetic Routes for this compound Precursors and Analogs

For a synthetic route to be industrially viable, it must be scalable, cost-effective, and produce the target compound in high yield and purity. Several approaches for the synthesis of 2-azabicyclo[3.1.1]heptane precursors and analogs have been developed with scalability in mind.

One such approach is the synthesis of 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles from 3-(2-chloroethyl)cyclobutanone. ugent.be The key intermediate in this synthesis was prepared on a greater than 100 mmol scale. d-nb.info The subsequent reduction of the nitrile group to an aminomethyl group using lithium aluminum hydride proceeds in high yields, demonstrating the potential for large-scale production of these derivatives. ugent.be

The multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives has also been reported, with one key building block, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, being prepared on a scale of up to 30 grams. chemrxiv.org Additionally, an efficient two-step, multigram synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one has been described, highlighting its promise as a building block for medicinal chemistry. acs.orgnih.gov The development of scalable syntheses for these and other related bicyclic systems underscores their importance and the demand for these scaffolds in drug discovery and development. researchgate.netnih.govnih.gov

Chemical Transformations and Reactivity of 2 Azabicyclo 3.1.1 Heptan 3 One

Reactions at the Lactam Carbonyl (C-3)

The lactam carbonyl group in 2-Azabicyclo[3.1.1]heptan-3-one is a key site for chemical modifications. Due to the ring strain inherent in the bicyclic system, this carbonyl group is expected to exhibit enhanced electrophilicity compared to less strained lactams. nih.govrsc.org This heightened reactivity makes it susceptible to a variety of nucleophilic attacks and reduction reactions.

Nucleophilic Additions and Reductions

The carbonyl carbon (C-3) of the lactam is electrophilic and can be attacked by nucleophiles. While specific studies on this compound are not extensively documented, the reactivity of bridged lactams, in general, suggests a higher susceptibility to nucleophilic attack compared to planar amides. nih.govrsc.org This is attributed to the pyramidalization of the nitrogen atom, which reduces the resonance stabilization of the amide bond and increases the carbonyl character of the C=O group.

Reduction of the lactam carbonyl is a common transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide to the corresponding cyclic amine, 2-azabicyclo[3.1.1]heptane. This reaction proceeds through the formation of an aluminum-hydride complex with the carbonyl oxygen, followed by nucleophilic attack of hydride ions.

ReagentProductReaction TypeReference
Lithium Aluminum Hydride (LiAlH₄)2-Azabicyclo[3.1.1]heptaneReduction nih.gov

Derivatization and Functionalization

The lactam functionality can be derivatized to introduce various functional groups. For instance, reaction with Lawesson's reagent can convert the carbonyl group into a thiocarbonyl, yielding the corresponding thiolactam. This transformation is valuable for further synthetic manipulations.

Furthermore, the enolate of the lactam can be generated by treatment with a strong base, such as lithium diisopropylamide (LDA). This enolate can then react with various electrophiles, allowing for functionalization at the α-carbon (C-4). However, the regioselectivity of such reactions in this specific bicyclic system would need to be carefully considered due to steric hindrance.

Reactions at the Nitrogen Atom (N-2)

The nitrogen atom in the this compound ring is a nucleophilic center and can participate in various reactions, including alkylation and acylation. Its reactivity is influenced by the adjacent carbonyl group and the geometry of the bicyclic system.

N-Alkylation and N-Acylation

N-alkylation of the lactam can be achieved by treating it with an alkyl halide in the presence of a base. The choice of base is crucial to deprotonate the nitrogen without promoting side reactions. Common bases used for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃). For example, N-methylation can be accomplished using methyl iodide. ucla.edu

N-acylation can be performed using acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine (B92270). This reaction leads to the formation of N-acyl lactams, which can serve as activated intermediates for further transformations.

ReagentProductReaction Type
Alkyl Halide (e.g., CH₃I) + Base (e.g., Cs₂CO₃)N-Alkyl-2-azabicyclo[3.1.1]heptan-3-oneN-Alkylation
Acyl Chloride (e.g., CH₃COCl) + Base (e.g., Et₃N)N-Acyl-2-azabicyclo[3.1.1]heptan-3-oneN-Acylation

Protecting Group Chemistry

In multi-step syntheses, it is often necessary to protect the nitrogen atom of the lactam. Common protecting groups for secondary amines and amides can be employed. The tert-butoxycarbonyl (Boc) group can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). The benzyloxycarbonyl (Cbz) group can be introduced using benzyl (B1604629) chloroformate (CbzCl). nih.govnih.gov

Deprotection of these groups can be achieved under specific conditions. The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid), while the Cbz group is commonly cleaved by hydrogenolysis. nih.govnih.gov

Protecting GroupReagent for ProtectionReagent for Deprotection
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (Boc₂O)Trifluoroacetic Acid (TFA)
Benzyloxycarbonyl (Cbz)Benzyl Chloroformate (CbzCl)H₂, Pd/C

Transformations of the Bicyclic Ring System

The strained 2-azabicyclo[3.1.1]heptane framework can undergo transformations that alter the ring system itself. These reactions are often driven by the release of ring strain.

Ring-opening reactions of the bicyclic lactam can occur under harsh conditions, such as strong acid or base catalysis at elevated temperatures. nih.gov For instance, acidic hydrolysis can lead to the cleavage of the amide bond, resulting in a substituted cyclopentane (B165970) carboxylic acid derivative.

Skeletal rearrangements are also a possibility for such strained systems, potentially leading to the formation of other bicyclic or monocyclic structures. For example, under certain conditions, ring expansion or contraction could occur, leading to different azabicyclic frameworks. However, specific examples for this compound are not well-documented and would be a subject for further research. The stability of the bicyclic system is a key factor, and in many cases, functionalization at the carbonyl or nitrogen is preferred over ring transformation under milder conditions. koreascience.kr

Ring-Opening Reactions of the Lactam Ring

The lactam functionality within the this compound core represents a key site for chemical manipulation. While specific literature on the ring-opening of the parent this compound is not extensively detailed, the reactivity can be inferred from the behavior of related bridged lactams and functionalized derivatives.

One of the fundamental transformations of a lactam is its reduction to the corresponding cyclic amine. For instance, the reduction of the imide functionality in 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, a related bicyclic structure, has been successfully achieved using borane (B79455) dimethyl sulfide (B99878) complex (BH₃∙Me₂S) to yield the corresponding diamine. chemrxiv.org This suggests that this compound could similarly be reduced to 2-azabicyclo[3.1.1]heptane using potent reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes.

Hydrolysis of the lactam bond under acidic or basic conditions to yield the corresponding amino acid, a common reaction for lactams, is another potential ring-opening pathway. The stability of related 3-oxabicyclo[3.1.1]heptane systems under various conditions, including heating, suggests a degree of stability for the bicyclo[3.1.1]heptane core itself. nih.gov However, the inherent strain in the bicyclic system and the presence of the amide bond could influence the conditions required for hydrolysis. For example, partial hydrolysis of a nitrile group on a related 3-azabicyclo[3.1.1]heptane scaffold has been achieved using sulfuric acid in trifluoroacetic acid, indicating that the core can withstand strong acidic conditions to some extent. chemrxiv.org

It is important to note that the reactivity of the lactam can be influenced by substituents on the bicyclic frame. The strain of the four-membered ring fused to the piperidinone ring may also lead to unique reactivity patterns compared to less strained monocyclic or larger bicyclic lactams.

Modifications and Functionalization of Skeletal Carbons

The carbon framework of the 2-azabicyclo[3.1.1]heptane scaffold offers multiple positions for functionalization, enabling the synthesis of a diverse range of derivatives. These modifications are crucial for tuning the physicochemical properties and biological activity of these compounds.

A common strategy for introducing functionality is to start with a precursor that already contains the desired substituents on the cyclobutane (B1203170) ring prior to the formation of the bicyclic system. For example, a double Mannich reaction of cyclobutanone (B123998) with N,N-bis(methoxymethyl)benzylamine has been used to prepare 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, which can then undergo further transformations at the C6-ketone. researchgate.net

The functionalization of the 2-azabicyclo[3.1.1]heptane skeleton can also be achieved through post-synthetic modifications. For instance, the ketone at the C6 position of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one serves as a versatile handle for a variety of transformations, leading to conformationally restricted analogues of 4-substituted piperidines. researchgate.net

Furthermore, the synthesis of 2-azabicyclo[3.1.1]heptane derivatives with carboxylic acid functionalities has been reported. These carboxylic acid groups can serve as points for further elaboration, for example, through amide bond formation or other standard functional group interconversions. The presence of functional groups on the scaffold allows for a broad scope of chemical reactions, including oxidation, reduction, and substitution, to introduce diverse functionalities. thieme-connect.com

Post-Catalytic Transformations of 2-Azabicyclo[3.1.1]heptane Scaffolds

The 2-azabicyclo[3.1.1]heptane scaffold, once synthesized, can undergo a variety of subsequent chemical transformations to generate a library of complex molecules. These post-catalytic modifications are essential for accessing derivatives with tailored properties for applications in drug discovery and materials science. chemrxiv.orgacs.org

One of the key transformations is the manipulation of functional groups introduced during the primary synthesis. For example, the ester group in some 2-azabicyclo[3.1.1]heptane derivatives can be a versatile handle for introducing nitrogen-based functionalities directly at the bridgehead position. unipv.it

The utility of these scaffolds as building blocks is further demonstrated by the diverse transformations of their functional groups, leading to valuable azabicyclics, including rigid bicyclic amino esters. chemrxiv.orgacs.org For instance, the reduction of a ketone at the C6-position of a 3-benzyl-3-azabicyclo[3.1.1]heptane derivative can provide access to the corresponding alcohol, which can then be further functionalized. researchgate.net

Moreover, the nitrogen atom of the azabicyclic core can be modified. For example, N-Boc protected derivatives can be deprotected and subsequently acylated or alkylated to introduce a variety of substituents on the nitrogen atom. chemrxiv.org The synthesis of monoprotected bicyclic diamines from 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione highlights the potential for selective functionalization of the scaffold. chemrxiv.org

The following table summarizes some of the reported post-catalytic transformations on 2-azabicyclo[3.1.1]heptane and related scaffolds:

Starting MaterialReagents and ConditionsProductReference
1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dioneBH₃∙Me₂SMonoprotected bicyclic diamine chemrxiv.org
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-oneAcidic hydrolysis of ketal precursor3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one researchgate.net
N-Boc-1-amino-3-benzyl-3-azabicyclo[3.1.1]heptaneCatalytic hydrogenolysisN-Boc-1-amino-3-azabicyclo[3.1.1]heptane chemrxiv.org
2-Azabicyclo[3.1.1]heptane-4-carboxylic acidVariousFurther functionalized derivatives

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions that form and functionalize the 2-azabicyclo[3.1.1]heptane scaffold is crucial for optimizing reaction conditions, controlling stereochemistry, and designing new synthetic routes. This section delves into the experimental and computational studies that have elucidated the pathways of key transformations.

Reaction Pathway Elucidation via Experimental and Computational Studies

The formation of the 2-azabicyclo[3.1.1]heptane skeleton often involves complex multi-step reaction cascades. Both experimental and computational methods have been employed to unravel these intricate pathways.

For instance, in the scandium-catalyzed (3+3)-cycloaddition of aryl bicyclo[1.1.0]butane carboxylates with tosylated aziridines, mechanistic investigations using enantiomerically pure aziridines revealed racemization during the transformation. unipv.it This observation suggests a complete opening of the three-membered aziridine (B145994) ring before the final ring-closure to form the bicyclic product. unipv.it The proposed mechanism involves the coordination of the Lewis acid catalyst, Sc(OTf)₃, to the ester moiety of the bicyclo[1.1.0]butane, which polarizes the central C-C bond and facilitates the nucleophilic attack by the aziridine. unipv.it

Computational studies, often using Density Functional Theory (DFT), have provided deeper insights into the energetics and transition states of these reactions. For example, DFT calculations have been used to support proposed oxidative radical-polar crossover mechanisms in the synthesis of aza/oxa-bicyclo[3.1.1]heptanes. researchgate.net These studies help to rationalize the observed regioselectivity and stereoselectivity of the reactions.

Isotopic labeling experiments are another powerful tool for mechanistic elucidation. While specific examples for this compound are not prevalent in the searched literature, such studies are common in related systems to trace the fate of atoms throughout a reaction sequence.

Role of Strain Release in Bicyclo[1.1.0]butane-Derived Reactions

The high ring strain of bicyclo[1.1.0]butanes (BCBs), with a strain energy of approximately 66.3 kcal/mol, is a primary driving force for their reactivity and their utility as building blocks for constructing bicyclic systems like 2-azabicyclo[3.1.1]heptanes. nih.govunipv.it The central C-C bond of the BCB is significantly weakened and exhibits reactivity akin to a π-bond, readily participating in cycloaddition reactions.

The reactivity of BCBs can be triggered by various means, including Lewis acids, transition metals, or photoredox catalysis, all of which ultimately lead to the cleavage of the strained central bond and subsequent annulation with a reaction partner. chemrxiv.orgresearchgate.netacs.orgunipv.it The ability to harness this strain energy in a controlled manner is key to the successful synthesis of complex bicyclic scaffolds.

Stereochemical Outcomes and Control in Reactions

Controlling the stereochemistry during the synthesis of 2-azabicyclo[3.1.1]heptanes is of paramount importance, particularly for their application in medicinal chemistry where specific stereoisomers often exhibit desired biological activity.

In several synthetic approaches, the stereochemistry of the final product is directly influenced by the stereochemistry of the starting materials. For instance, in the formal [2σ + 2σ] cycloaddition of bicyclo[1.1.0]butanes with enantiopure 2-methyl-1-tosylaziridine, complete stereospecificity was observed, delivering an enantiopure 2-azabicyclo[3.1.1]heptane product. This indicates that the reaction proceeds through a mechanism that retains the stereochemical information of the chiral aziridine.

However, as mentioned previously, in some Lewis acid-catalyzed reactions involving aziridines, racemization can occur, suggesting the formation of an achiral intermediate. unipv.it Understanding the factors that govern stereoretention versus racemization is a key area of research.

Catalyst-controlled stereoselective reactions are a powerful strategy for achieving high levels of enantiopurity. For example, chiral iridium catalysis has been employed in the enantioselective synthesis of chiral 2-azabicyclo[3.1.1]heptane architectures through a relay catalysis strategy involving a Lewis acid-catalyzed ring-opening followed by an intramolecular enantioselective ring-closure.

The rigid bicyclic framework of the 2-azabicyclo[3.1.1]heptane system can also influence the stereochemical outcome of subsequent reactions on the scaffold. The fixed spatial arrangement of substituents can direct the approach of reagents, leading to high diastereoselectivity in functionalization reactions.

The table below provides examples of stereochemical control in the synthesis of 2-azabicyclo[3.1.1]heptanes and related compounds:

Reaction TypeCatalyst/ReagentStereochemical OutcomeReference
Formal [2σ + 2σ] cycloadditionB(C₆F₅)₃Complete stereospecificity from enantiopure aziridine
(3+3)-CycloadditionSc(OTf)₃Racemization observed with enantiopure aziridines unipv.it
In(OTf)₃/Iridium Relay CatalysisChiral Iridium ComplexHigh enantioselectivity

Spectroscopic Characterization and Structural Analysis of 2 Azabicyclo 3.1.1 Heptan 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for delineating the complex, rigid framework of 2-Azabicyclo[3.1.1]heptan-3-one. One-dimensional (1H and 13C) and two-dimensional (2D) NMR experiments are essential for a complete structural assignment.

The proton NMR spectrum of this compound is expected to display distinct signals for each unique proton in the molecule. The rigid bicyclic structure limits conformational flexibility, leading to well-defined chemical shifts and coupling constants. The presence of the nitrogen atom at position 2 and the carbonyl group at position 3 significantly influences the electronic environment of adjacent protons.

Protons on C1 and C4, being adjacent to the electron-withdrawing amide group, would be deshielded and appear at a lower field compared to similar protons in the carbocyclic analog, bicyclo[3.1.1]heptan-3-one. The bridgehead protons (H1 and H5) are expected to show complex splitting patterns due to coupling with multiple neighboring protons. The geminal protons of the methylene (B1212753) bridges (C6 and C7) will be diastereotopic and are expected to exhibit distinct chemical shifts and a geminal coupling constant. The N-H proton of the lactam will appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

Table 1: Expected 1H NMR Chemical Shift Ranges for this compound

Proton(s) Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
N-H 5.0 - 8.0 Broad Singlet (br s) Chemical shift is variable; may exchange with D₂O.
H1 3.0 - 3.5 Multiplet (m) Deshielded by adjacent lactam nitrogen.
H4 (endo/exo) 2.5 - 3.0 Multiplet (m) Alpha to carbonyl group, deshielded.
H5 2.4 - 2.8 Multiplet (m) Bridgehead proton.
H6 (endo/exo) 1.8 - 2.5 Multiplet (m) Diastereotopic protons on the cyclobutane (B1203170) ring.

Note: The exact chemical shifts and coupling constants require experimental determination.

The 13C NMR spectrum provides a count of the unique carbon atoms in the molecule, confirming the seven-carbon framework. The chemical shift of each carbon reveals its electronic environment and hybridization.

The most downfield signal is attributed to the carbonyl carbon (C3) of the lactam, typically appearing in the range of 170-175 ppm. The bridgehead carbons (C1 and C5) and the carbons adjacent to the heteroatoms (C4) will have distinct shifts that are crucial for confirming the bicyclic structure. For comparison, in the related compound 1-phenyl-2-oxabicyclo[3.1.1]heptan-3-one, the carbonyl carbon appears at 169.7 ppm. rsc.org The chemical shifts of the methylene carbons (C6 and C7) complete the spectral assignment.

Table 2: Expected 13C NMR Chemical Shifts for this compound

Carbon Expected Chemical Shift (δ, ppm)
C3 (C=O) 170 - 175
C1 60 - 70
C4 40 - 50
C5 35 - 45
C6 30 - 40

Note: These are estimated values based on analogous structures; experimental data is required for confirmation.

Two-dimensional NMR experiments are indispensable for unambiguously assigning the 1H and 13C signals and elucidating the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) spin coupling networks. It would establish the connectivity between adjacent protons, for example, tracing the path from H1 through the C7 bridge to H5, and through the C6 bridge to H5.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. arxiv.org It allows for the definitive assignment of protonated carbons in the 13C NMR spectrum. arxiv.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information about the molecule's 3D structure and stereochemistry, such as the endo or exo orientation of protons on the rings.

The use of 2D NMR has been proven effective in distinguishing between similar bicyclic frameworks, such as 2-azabicyclo[2.2.1]heptane and 2-azabicyclo[3.2.1]octane systems, highlighting its power in resolving complex structural challenges. pwr.edu.pl

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision, which in turn allows for the unambiguous confirmation of its elemental formula. For this compound (C₇H₁₁NO), the expected exact mass can be calculated. The experimental measurement of the molecular ion (e.g., [M+H]⁺) must match the calculated value, typically within a tolerance of 5 ppm, to validate the molecular formula. This technique is routinely used to confirm the identity of newly synthesized bicyclic compounds. pwr.edu.plnuph.edu.ua

Table 3: HRMS Data for this compound

Ion Molecular Formula Calculated Exact Mass (m/z)
[M]⁺ C₇H₁₁NO 125.08406
[M+H]⁺ C₇H₁₂NO⁺ 126.09189

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The IR spectrum of this compound would be dominated by characteristic absorption bands corresponding to the lactam moiety.

N-H Stretch: A moderate to strong absorption band is expected in the region of 3200-3400 cm⁻¹, characteristic of the N-H stretching vibration in the secondary amide (lactam).

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the lactam is a key diagnostic peak. Due to the ring strain inherent in the bicyclic system, this peak is expected at a higher frequency (typically 1700-1750 cm⁻¹) compared to an acyclic amide.

C-H Stretch: Absorption bands just below 3000 cm⁻¹ are expected for the sp³ C-H bonds of the aliphatic framework.

Table 4: Principal IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch 3200 - 3400 Strong, often broad
C-H (sp³) Stretch 2850 - 2960 Medium to Strong
C=O (Lactam) Stretch 1700 - 1750 Strong, Sharp

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and the absolute stereochemistry of a chiral molecule. While obtaining suitable crystals can be a challenge, a successful crystallographic analysis would unambiguously confirm the bicyclo[3.1.1]heptane framework and the conformation of the fused rings.

Computational and Theoretical Studies on 2 Azabicyclo 3.1.1 Heptan 3 One

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) has become an essential tool for elucidating the complex reaction mechanisms that lead to the formation of the 2-azabicyclo[3.1.1]heptane skeleton. Studies on the synthesis of derivatives of this compound frequently employ DFT calculations to map out reaction pathways, calculate transition state energies, and rationalize product distributions.

One prominent synthetic route involves the formal [2σ + 2σ]-cycloaddition of aziridines with bicyclo[1.1.0]butanes (BCBs). DFT calculations have been crucial in demonstrating the mechanistic details of this transformation. acs.org For instance, in the Lewis acid-catalyzed reaction between an aziridine (B145994) and a BCB, computational models can help determine whether the reaction proceeds through a concerted or stepwise mechanism. These calculations often suggest a process involving the nucleophilic attack of the aziridine on the activated BCB, followed by an intramolecular cyclization. bohrium.com

Similarly, DFT calculations have been used to support proposed mechanisms for the formation of related aza-bicyclo[3.1.1]heptane systems through different pathways, such as an oxidative radical-polar crossover mechanism. chemrxiv.org In these studies, computational results help to rationalize the observed regioselectivity and stereospecificity of the reactions. chemrxiv.org For the synthesis of the related 2-oxa-3-azabicyclo[3.1.1]heptanes, DFT calculations have supported a mechanism involving the nucleophilic addition of nitrones to BCBs, followed by ring-closing, as the most probable pathway. bohrium.com

Table 1: Application of DFT in Mechanistic Studies of Azabicyclo[3.1.1]heptane Synthesis

Studied Reaction Mechanistic Aspect Investigated Computational Finding Reference
Formal [2σ + 2σ] Cycloaddition Reaction pathway and stereospecificity Elucidation of transition states and intermediates confirming the proposed cycloaddition mechanism. acs.org
Radical-Polar Crossover Annulation Regioselectivity Calculation of energy profiles for different pathways to explain observed product formation. chemrxiv.org

Conformational Analysis of the Bicyclic System

The 2-azabicyclo[3.1.1]heptan-3-one molecule possesses a rigid and conformationally constrained framework. This rigidity is a direct consequence of the fused four-membered (cyclobutane) and five-membered (pyrrolidinone) rings. Computational structural analysis, often performed alongside synthesis, is used to understand the three-dimensional structure of this system. researchgate.net

The bicyclo[3.1.1]heptane core imposes significant constraints on bond angles and dihedral angles, leading to a distinct, non-planar geometry. The lactam bridge, containing the sp²-hybridized carbonyl carbon and the nitrogen atom, introduces further geometric constraints. In related bicyclic lactams, the amide bond is often twisted appreciably out of planarity, a feature that can be quantified using computational models.

Computational studies on 2,4-methanoproline derivatives (which share the same core structure) help in understanding the inherent three-dimensional character of these molecules. researchgate.net These analyses can predict the most stable conformers and the energy barriers between them. The constrained nature of the ring system is a key feature that may lead to novel biological properties when incorporated into larger molecules. d-nb.info

Energetic Considerations and Strain Analysis of the [3.1.1] System

The bicyclo[3.1.1]heptane system is characterized by significant ring strain. This strain is a key factor in both the synthesis and the reactivity of the molecule. A major synthetic pathway to this class of compounds involves strain-release transformations of highly strained precursors like bicyclo[1.1.0]butanes (BCBs). rsc.org

BCBs possess a very high strain energy, estimated to be between 64 and 66 kcal/mol, which is a driving force for their participation in cycloaddition reactions. rsc.orgchemrxiv.org The release of this substantial strain energy facilitates the formation of the more stable, albeit still strained, bicyclo[3.1.1]heptane ring system.

Theoretical calculations are employed to quantify the strain within the final bicyclic lactam product. This inherent strain influences the molecule's thermodynamic stability and its kinetic reactivity. For instance, computational studies on bicyclo[3.1.1]heptane derivatives designed as potential high-energy density compounds have involved the calculation of bond dissociation energies (BDE) to evaluate thermal stability. smolecule.com

Table 2: Strain Energy of Precursors and Related Cyclic Systems

Compound Ring System Strain Energy (kcal/mol) Significance
Bicyclo[1.1.0]butane [1.1.0] ~64-66 Highly reactive precursor for strain-release synthesis. rsc.orgchemrxiv.org
Cyclobutane (B1203170) 4-membered ~26 Component of the bicyclo[3.1.1]heptane system.

Electronic Structure and Reactivity Predictions

The unique geometry and inherent strain of this compound significantly influence its electronic structure and chemical reactivity. Computational methods are used to predict these properties, offering guidance for synthetic applications.

The presence of the lactam within the strained bicyclic system is expected to enhance the electrophilicity of the carbonyl carbon. The pyramidalization of the bridgehead nitrogen atom can perturb the resonance stabilization typically found in planar amides, making the amide bond more susceptible to nucleophilic attack.

Theoretical studies can calculate molecular properties such as the electrostatic potential on the molecular surface, which helps in identifying regions prone to electrophilic or nucleophilic attack. smolecule.com Analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity in cycloaddition reactions and with various reagents. For example, the energy and distribution of the LUMO can indicate the most likely site for nucleophilic attack, which is predicted to be the carbonyl carbon. These computational insights are valuable for exploring the use of this compound and its derivatives as intermediates in the synthesis of more complex molecules. smolecule.com

Potential for Polymerization of 2 Azabicyclo 3.1.1 Heptan 3 One

Ring-Opening Polymerization (ROP) Potential of Bicyclic Lactams

The amenability of a cyclic monomer to undergo ring-opening polymerization is fundamentally linked to its ring strain. This strain arises from the deviation of bond angles from their ideal values, torsional strain from eclipsed conformations, and transannular interactions. In bicyclic systems, the geometric constraints imposed by the bridged structure often lead to significant ring strain, making them thermodynamically favorable candidates for ROP. The relief of this strain provides the driving force for the polymerization process.

Comparison with 2-Azabicyclo[2.2.1]heptan-3-one (Vince Lactam) ROP

A pertinent analogue for understanding the potential polymerizability of 2-Azabicyclo[3.1.1]heptan-3-one is the well-studied Vince Lactam, 2-Azabicyclo[2.2.1]heptan-3-one. Vince Lactam is known to undergo ring-opening metathesis polymerization (ROMP) when it contains unsaturation. For the saturated analogue, anionic ring-opening polymerization (AROP) is a potential route, though less explored.

The key distinction between these two bicyclic lactams lies in their bridged structures. The [3.1.1] bicyclic system of the target compound is expected to possess a different degree of ring strain compared to the [2.2.1] system of Vince Lactam. The inherent strain in the four-membered ring of the bicyclo[3.1.1]heptane skeleton suggests a high propensity for ring-opening.

To provide a comparative context, the polymerization behavior of Vince Lactam and other relevant bicyclic monomers is summarized in the table below.

MonomerBicyclic SystemPolymerization Method(s)Resulting PolymerKey Findings
2-Azabicyclo[2.2.1]hept-5-en-3-one [2.2.1]Ring-Opening Metathesis Polymerization (ROMP)Poly(2-pyrrolidone-3,5-diylvinylene)Polymerization is feasible, though conversions can be moderate. libretexts.org
(+)-Vince lactam [2.2.1]ROMPHighly cis-syndiotactic poly(Vince lactam)Controlled polymerization to achieve specific tacticity is possible. libretexts.org
Bicyclic Lactones VariousAnionic and coordination ROPPolyestersHigh molecular weight polymers can be obtained, with some systems showing chemical recyclability. acs.orgresearchgate.net

This table presents data for related compounds to infer the potential of this compound.

Based on the higher anticipated ring strain of the [3.1.1] system compared to the [2.2.1] system, it is theoretically predicted that this compound would exhibit a greater driving force for ROP.

Investigation of Catalytic Systems for ROP

The ring-opening polymerization of lactams can be initiated through various catalytic systems, including anionic, cationic, and enzymatic methods. The choice of catalyst is crucial and depends on the specific lactam and desired polymer characteristics.

Anionic Ring-Opening Polymerization (AROP): This is the most common method for lactam polymerization and typically employs strong bases as catalysts, such as alkali metals, metal hydrides, or metal amides, often in the presence of an N-acyl lactam as an activator. For strained bicyclic lactams, AROP is a promising approach.

Cationic Ring-Opening Polymerization (CROP): CROP is initiated by protic acids or Lewis acids. While less common for lactams than AROP, it can be an effective method, particularly for N-substituted lactams.

Enzymatic Ring-Opening Polymerization: Lipases have been shown to catalyze the ROP of some lactams, offering a green and highly selective alternative to metal-based or strongly basic/acidic catalysts.

Given the strained nature of this compound, anionic initiators are predicted to be effective. The table below outlines potential catalytic systems based on studies of other bicyclic and strained lactams.

Catalyst TypeExamplesPotential Applicability to this compound
Strong Bases (Anionic) Sodium hydride (NaH), Potassium tert-butoxide, Organolithium compoundsHigh, due to the expected high reactivity of the strained lactam.
Metal Amides (Anionic) Lithium diisopropylamide (LDA), Sodium bis(trimethylsilyl)amide (NaHMDS)High, known to be effective for the polymerization of other lactams.
Organometallic (Anionic/Coordination) Grignard reagents, Aluminum alkylsModerate to High, can offer control over the polymerization.
Protic/Lewis Acids (Cationic) Sulfuric acid, Triflic acid, Boron trifluoride etherateModerate, potential for side reactions needs to be considered.
Enzymes Lipases (e.g., Novozym-435)Possible, but would require experimental investigation to determine substrate specificity.

This table is a theoretical projection of suitable catalysts based on the literature for similar compounds.

Resulting Polymer Characteristics and Properties (Theoretical/Predicted)

The polymer resulting from the successful ROP of this compound would be a polyamide with a unique repeating unit containing a cyclobutane (B1203170) ring fused to a piperidine (B6355638) ring. The properties of this novel polyamide are not experimentally documented but can be predicted based on its chemical structure.

Predicted Polymer Properties:

Thermal Stability: The presence of the rigid bicyclic structure within the polymer backbone is anticipated to lead to a high glass transition temperature (Tg) and good thermal stability.

Mechanical Properties: The rigid nature of the repeating unit would likely result in a stiff and strong material. The regular structure could potentially lead to semi-crystalline domains, further enhancing mechanical strength.

Solubility: The solubility will be dependent on the polarity of the amide groups and the hydrocarbon nature of the bicyclic unit. It is expected to be soluble in polar aprotic solvents commonly used for polyamides, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Biodegradability: While polyamides are generally not readily biodegradable, the specific structure of the repeating unit could influence its susceptibility to enzymatic or hydrolytic degradation. This would require experimental evaluation.

A comparative table of properties for polyamides derived from other cyclic monomers is provided below for context.

PolymerMonomerKey Polymer Properties
Nylon 6 ε-CaprolactamSemi-crystalline, good strength and abrasion resistance, moderate thermal stability.
Polyamide from Vince Lactam (ROMP) 2-Azabicyclo[2.2.1]hept-5-en-3-oneAmorphous, with a glass transition temperature around 100 °C. libretexts.org
Predicted Polyamide from this compound This compoundLikely high Tg, high stiffness, potentially semi-crystalline.

This table includes predicted properties for the target polymer based on structural analysis and comparison with known polyamides.

Controlled Polymerization Methodologies

Achieving control over the polymerization process is paramount for tailoring the molecular weight, molecular weight distribution (polydispersity), and end-group functionality of the resulting polymer. For the ROP of this compound, several controlled polymerization methodologies could theoretically be applied.

Living Anionic Polymerization: By carefully selecting the initiator, solvent, and temperature, and by eliminating terminating agents, a living anionic polymerization could be achieved. This would allow for the synthesis of well-defined polymers with narrow molecular weight distributions and the ability to form block copolymers. The use of a strong, non-nucleophilic base in conjunction with an N-acyl lactam initiator at low temperatures would be a primary strategy to explore.

Controlled Cationic Polymerization: While more challenging for lactams, certain initiating systems for cationic ROP can provide controlled characteristics. This often involves the use of initiators that generate a low concentration of active species in equilibrium with dormant species.

N-Carboxyanhydride (NCA) Polymerization: An alternative route to a similar polyamide structure would involve the synthesis of the corresponding amino acid and its subsequent conversion to an N-carboxyanhydride (NCA). The ROP of NCAs is a well-established method for producing polypeptides with excellent control over molecular weight and architecture. This approach, however, involves a different monomer synthesis pathway.

The pursuit of the polymerization of this compound represents an exciting frontier in polymer science. While direct experimental data remains to be reported, a strong theoretical and comparative basis suggests its high potential as a monomer for the creation of novel polyamides with unique properties. Future research in this area will undoubtedly focus on the practical demonstration of its polymerization, a thorough characterization of the resulting polymer, and the development of controlled polymerization methods to fully unlock its potential.

Derivatives and Analogues of 2 Azabicyclo 3.1.1 Heptan 3 One

Synthesis and Characterization of Substituted 2-Azabicyclo[3.1.1]heptan-3-one Derivatives

The synthesis of substituted this compound derivatives is a field of growing interest due to the unique three-dimensional structure of this scaffold, which is valuable in medicinal chemistry. Various synthetic strategies have been developed to access these conformationally restricted piperidine (B6355638) derivatives.

One notable approach involves a two-step multigram synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, which serves as a key building block for further derivatization. acs.org This method allows for the selective modification of the cyclobutane (B1203170) ring, providing access to a range of novel compounds. acs.org Another strategy focuses on the synthesis of 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles. This route utilizes a dynamic addition-intramolecular substitution sequence starting from cyclobutanones and has been shown to be scalable. d-nb.info

A practical synthesis for 2-azabicyclo[3.1.1]heptane-1-carboxylic acid, also known as 2,4-methanopipecolic acid, has been reported. acs.org This five-step synthesis proceeds with reasonably high yields and involves a key tandem Strecker reaction and intramolecular nucleophilic cyclization of a ketone bearing a leaving group at the δ-position. acs.org

Furthermore, catalyst-controlled annulations of bicyclo[1.1.0]butanes with vinyl azides have emerged as a powerful tool for the divergent synthesis of 2- and 3-azabicyclo[3.1.1]heptenes. acs.orgnih.gov These precursors can then be converted to the corresponding saturated 2-azabicyclo[3.1.1]heptane systems. For instance, a Ti(III)-catalyzed (3+3) annulation provides access to 2-aza-bicyclo[3.1.1]heptene scaffolds. acs.orgnih.gov

Characterization of these derivatives relies on standard analytical techniques. NMR spectroscopy (¹H and ¹³C) is crucial for elucidating the bicyclic structure and the relative stereochemistry of the substituents. Mass spectrometry is used to confirm the molecular weight, and X-ray crystallography provides definitive proof of the three-dimensional structure. acs.orgpwr.edu.pl

Comparison of this compound with Other Azabicyclo[X.Y.Z]heptane Systems

The this compound framework possesses distinct structural and conformational properties when compared to other azabicyclo[X.Y.Z]heptane systems, such as those with [2.2.1], [2.2.2], and [3.2.1] skeletons. These differences have significant implications for their application in areas like drug discovery.

The defining feature of the 2-azabicyclo[3.1.1]heptane system is the presence of a four-membered cyclobutane ring fused to a six-membered piperidine ring. This arrangement imparts significant ring strain and conformational rigidity compared to the less strained 2-azabicyclo[2.2.1]heptane (which contains five- and six-membered rings) and 2-azabicyclo[2.2.2]octane systems. acs.org The [3.1.1] bicyclic system introduces a distinct ring strain that alters conformational flexibility.

In contrast, the 7-azabicyclo[2.2.1]heptane system, while also rigid, exhibits different bond angles and distances due to the bridgehead nitrogen. The Newman projection of the 7-azabicyclo[2.2.1]heptane ring system shows that the bridgehead protons couple exclusively with the exo-protons, while a 90° dihedral angle results in zero coupling between the bridgehead and endo-protons, a characteristic feature in their ¹H-NMR spectra. uvic.ca

The synthesis of these different bicyclic systems also varies significantly. For instance, the Diels-Alder reaction between cyclopentadiene (B3395910) and an imine is a common method for preparing 2-azabicyclo[2.2.1]heptane derivatives. uni-regensburg.denih.gov In contrast, the synthesis of 2-azabicyclo[3.1.1]heptanes often involves intramolecular cyclizations of functionalized cyclobutanes. d-nb.infoacs.org

The biological activities of these different azabicycloheptane systems can also differ. For example, derivatives of 2-azabicyclo[2.2.1]heptane have been investigated as DPP-4 inhibitors for the treatment of type 2 diabetes. nih.gov Meanwhile, the unique conformational constraints of the 2-azabicyclo[3.1.1]heptane scaffold make it a valuable component in the design of novel therapeutic agents. d-nb.info

Azabicyclo[X.Y.Z]heptane SystemRing FusionKey Structural FeatureRelative Conformational FlexibilityCommon Synthetic Approach
2-Azabicyclo[3.1.1]heptane[3.1.1]Fused cyclobutane and piperidine ringsHighly rigidIntramolecular cyclization of cyclobutane derivatives
2-Azabicyclo[2.2.1]heptane[2.2.1]Bridged system with five- and six-membered ringsRigidDiels-Alder reaction
7-Azabicyclo[2.2.1]heptane[2.2.1]Bridgehead nitrogenRigidIntramolecular cyclization of cyclohexane (B81311) derivatives
2-Azabicyclo[2.2.2]octane[2.2.2]Two fused six-membered ringsLess strained than [3.1.1] and [2.2.1]Intramolecular cyclization

Exploration of Isosteric Relationships and Design Principles for Sp3-Rich Scaffolds

Consideration of 2-Azabicyclo[3.1.1]heptanes as Bioisosteres of Aromatic Rings

The concept of "escaping from flatland" in medicinal chemistry emphasizes the move away from planar, sp2-rich aromatic rings towards more three-dimensional, sp3-rich scaffolds. enamine.net This shift can lead to improved physicochemical properties such as solubility and metabolic stability. researchgate.net In this context, conformationally rigid bridged bicyclic scaffolds, including 2-azabicyclo[3.1.1]heptanes, have emerged as promising bioisosteres of aromatic and heteroaromatic rings. acs.orgnih.govresearchgate.net

The rigid framework of 2-azabicyclo[3.1.1]heptane can mimic the spatial arrangement of substituents on an aromatic ring while introducing a more three-dimensional character. For instance, 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes have been proposed as isosteres of meta-substituted benzene (B151609) rings. acs.org Similarly, 3-azabicyclo[3.1.1]heptanes have been successfully employed as bioisosteres of meta-substituted pyridines, leading to significant improvements in physicochemical properties in drug candidates. researchgate.net

The incorporation of a nitrogen atom within the bicyclic scaffold, as in 2-azabicyclo[3.1.1]heptane, allows for the mimicry of heteroaromatic rings like pyridine (B92270). acs.orgnih.gov This is particularly valuable as the development of bioisosteres for heteroaromatic rings has been less explored due to the challenges in synthesizing such structures. researchgate.net The ability to replace a planar aromatic ring with a saturated, three-dimensional scaffold like 2-azabicyclo[3.1.1]heptane offers a powerful strategy for optimizing lead compounds in drug discovery. nih.gov

Bicyclic ScaffoldAromatic Ring IsostereKey Advantage
2-Azabicyclo[3.1.1]heptanePyridine (meta-substituted)Improved physicochemical properties (solubility, metabolic stability)
3-Oxabicyclo[3.1.1]heptaneBenzene (meta-substituted)Increased three-dimensionality
Bicyclo[1.1.1]pentaneBenzene (para-substituted)Mimics linear geometry

Impact of Bicyclic Geometry on Conformational Restriction and Molecular Design

The rigid bicyclic geometry of 2-azabicyclo[3.1.1]heptane and related scaffolds has a profound impact on molecular design by enforcing conformational restriction. acs.org This rigidification is a widely used strategy in drug design for several reasons. researchgate.netnih.gov By locking a molecule into a specific, biologically active conformation, the entropic penalty of binding to a target is reduced, which can lead to enhanced potency. researchgate.netnih.gov

The defined three-dimensional structure of these bicyclic systems allows for precise positioning of functional groups in space. This is crucial for optimizing interactions with a biological target and can improve selectivity for a particular receptor subtype. acs.orgresearchgate.net The fixed vectors between substituents on the scaffold provide a clear structure-activity relationship, aiding in the rational design of more potent and selective compounds. acs.org

Furthermore, the introduction of sp3-rich, rigid scaffolds can improve a molecule's ADME (absorption, distribution, metabolism, and excretion) properties. The move away from flat, aromatic systems can lead to increased solubility, reduced clearance rates, and improved membrane permeability. acs.org The inherent rigidity of the bicyclic framework can also protect the molecule from metabolic degradation, leading to a longer half-life in the body. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Stereoselective Synthetic Routes

The construction of the 2-azabicyclo[3.1.1]heptane core, particularly with control over stereochemistry, is a key area for future development. While foundational methods exist, the pursuit of more efficient, atom-economical, and enantioselective routes is paramount.

Recent breakthroughs have pointed toward catalyst-controlled strategies as a promising frontier. For instance, divergent syntheses of 2- and 3-azabicyclo[3.1.1]heptenes have been achieved from vinyl azides and bicyclo[1.1.0]butanes (BCBs) using distinct catalytic annulations. acs.org A Ti(III)-catalyzed (3+3) annulation affords the 2-aza-BCHepene scaffold, while scandium catalysis enables a (3+2) annulation and rearrangement to form 3-aza-BCHepes. acs.org Further research could adapt these strategies to directly install the C3-ketone functionality, perhaps by using acyl-equivalent starting materials.

Another innovative approach involves relay catalysis. An enantioselective synthesis of chiral 2-azabicyclo[3.1.1]heptane architectures was recently developed using In(OTf)₃/iridium relay catalysis. chinesechemsoc.org This method involves a Lewis acid-catalyzed ring-opening of bicyclo[1.1.0]butane ketones followed by an intramolecular enantioselective ring closure. chinesechemsoc.org Tailoring this methodology to produce the lactam at the 3-position is a logical and valuable next step.

Furthermore, intramolecular cycloadditions represent a fundamental pathway to the bicyclo[3.1.1]heptane skeleton. pku.edu.cn Theoretical studies suggest that the cross [2+2] cycloaddition of ene-keteniminium ions can be designed to produce this framework, offering a powerful tool for future synthetic design. pku.edu.cnresearchgate.net Photochemical methods, such as the intramolecular photocycloaddition of α,β,γ,δ-unsaturated esters, have also been shown to produce the bicyclo[3.1.1]heptane ring system stereoselectively and could be adapted for lactam synthesis. nih.gov

Synthetic Strategy Key Reagents/Catalysts Description Potential for 2-Azabicyclo[3.1.1]heptan-3-one
Catalyst-Controlled Annulation Ti(III) complexes, Vinyl azides, Bicyclo[1.1.0]butanesA Ti(III)-catalyzed (3+3) annulation between a vinyl azide (B81097) and a bicyclo[1.1.0]butane generates the 2-azabicyclo[3.1.1]heptene scaffold. acs.orgModification of starting materials could lead directly to the lactam or a precursor.
Relay Catalysis In(OTf)₃ / Chiral Iridium CatalystLewis acid-catalyzed ring-opening of a BCB ketone with an N-allyl carbonate, followed by an intramolecular enantioselective allylic substitution. chinesechemsoc.orgAdapting the nucleophile and substrate could enable the formation of the C3-one moiety.
Intramolecular [2+2] Cycloaddition Ene-keteniminium ionsThe intramolecular "cross" [2+2] cycloaddition of an alkene and a keteniminium ion can form the bicyclo[3.1.1]heptane skeleton. pku.edu.cnThis represents a fundamental and potentially highly versatile route to the core lactam structure.
Dynamic Addition-Intramolecular Substitution 3-(2-chloroethyl)cyclobutanone, Primary amines, HCNA sequence involving imine formation, reversible HCN addition, and subsequent intramolecular nucleophilic substitution to form the bicyclic ring. d-nb.infosmolecule.comThis route produces a nitrile at C1, which could potentially be transformed into the C3-ketone through multi-step sequences.

Exploration of New Chemical Reactivity and Transformations

The chemical personality of this compound is dominated by its lactam functionality. Future research will undoubtedly focus on leveraging this reactivity for derivatization and ring-system modification. Key transformations to be explored include:

Lactam Reduction: A fundamental transformation will be the reduction of the amide bond. Using powerful reducing agents like LiAlH₄ could cleanly provide 2-azabicyclo[3.1.1]heptane, the parent diamine of this system, opening access to a new family of bicyclic diamines for use as ligands or medicinal chemistry scaffolds. rsc.org

N-Functionalization: The nitrogen atom of the lactam can be a site for substitution. Alkylation or acylation at this position would allow for the introduction of diverse functional groups, modulating the compound's steric and electronic properties for applications in materials or drug design.

Ring-Opening Reactions: Under hydrolytic conditions (acidic or basic), the lactam ring can be opened. This would yield a γ-amino acid constrained on a cyclobutane (B1203170) ring, a valuable and unique building block for peptidomimetics and other complex molecules.

Alpha-Carbon Chemistry: The carbons adjacent to the carbonyl group could be functionalized. Developing conditions for selective enolate formation and subsequent reaction with electrophiles would provide a powerful method for substitution at the C4 position, further expanding the structural diversity of accessible derivatives.

Advanced Spectroscopic and Computational Analysis of Dynamics

Understanding the conformational dynamics and reactivity of this strained bicyclic system is crucial for its rational application. While standard spectroscopic methods provide static structural information, advanced computational analysis can illuminate the dynamic processes that govern its formation and behavior.

A key area of investigation has been the mechanism of the intramolecular [2+2] cycloaddition of ene-keteniminium ions, which can lead to either fused or bridged bicyclic products like the bicyclo[3.1.1]heptane skeleton. pku.edu.cnresearchgate.net Theoretical studies using density functional theory (DFT) and molecular dynamics have revealed that this reaction can be subject to kinetic, thermodynamic, or dynamic control. pku.edu.cn

Kinetic vs. Thermodynamic Control: In some cases, the reaction outcome is determined by the lowest energy transition state (kinetic control) or the most stable product (thermodynamic control).

Dynamic Control: More interestingly, molecular dynamics simulations have shown that in certain systems, the reaction outcome is not governed by the lowest energy pathway but by the dynamics of the molecule after passing the transition state. pku.edu.cnresearchgate.net A carbocation intermediate model has been proposed where the tethers and substituents on the reacting partners play a critical role in directing the cyclization to the "normal" fused product or the "cross" bridged product. pku.edu.cn

Future research should apply these powerful computational tools directly to the this compound system. This will allow for the prediction of its conformational preferences, the energy barriers for ring-flipping, and its reactivity patterns. Such studies can guide the rational design of new synthetic routes and help explain the structure-activity relationships of its derivatives.

Application of this compound as a Versatile Synthetic Building Block

The rigid, three-dimensional nature of the 2-azabicyclo[3.1.1]heptane core makes it an exceptionally valuable building block for medicinal chemistry and drug discovery. Its constrained conformation can pre-organize appended functional groups into specific spatial orientations, enhancing binding to biological targets and improving pharmacological properties.

A primary application is its use as a bioisostere , a compound or group that has chemical and physical similarities to another, producing broadly similar biological properties. The 2-azabicyclo[3.1.1]heptene scaffold has been proposed as a promising non-planar bioisostere for pyridine (B92270) rings, a concept termed "escaping from flatland." acs.org This allows chemists to replace flat aromatic rings in drug candidates with three-dimensional saturated structures, often leading to improved physicochemical properties like solubility and metabolic stability. researchgate.net

The scaffold also serves as a conformationally restricted piperidine (B6355638) analogue . nih.govresearchgate.net Piperidine is a common motif in pharmaceuticals, but its conformational flexibility can be detrimental. Replacing it with a rigid bicyclic core like 2-azabicyclo[3.1.1]heptane can lock the molecule into a desired bioactive conformation, increasing potency and selectivity. An efficient two-step synthesis for 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, a related isomer, highlighted its promise as a building block for such derivatives. nih.govresearchgate.net

Specific therapeutic applications are already emerging. Derivatives of the 2-azabicyclo[3.1.1]heptane skeleton have been patented as potent orexin (B13118510) receptor antagonists, with potential applications in treating sleep disorders like narcolepsy. google.comgoogle.com The incorporation of this unique bicyclic system is a key element in the design of these novel therapeutic agents. The development of scalable synthetic routes to this core will further accelerate its use in drug discovery programs. d-nb.infounipv.it

Q & A

Q. What are the key structural features and stereochemical considerations of 2-Azabicyclo[3.1.1]heptan-3-one?

The compound features a bicyclic framework with a nitrogen atom at position 2 and a ketone group at position 3. The [3.1.1] bicyclic system imposes significant ring strain, influencing reactivity. Stereochemical purity is critical, as enantiomers (e.g., 98% ee) exhibit distinct physicochemical properties and biological activity. Characterization via X-ray crystallography or chiral HPLC is essential to confirm stereochemistry .

Q. What synthetic routes are commonly employed to prepare this compound?

Two primary methods are reported:

  • Cyclization of Pyrrole Derivatives : Catalytic hydrogenation of substituted pyrroles followed by intramolecular cyclization under acidic conditions yields the bicyclic core .
  • Aza-Diels-Alder Reactions : Chiral catalysts (e.g., organocatalysts or metal complexes) enable enantioselective synthesis via [4+2] cycloaddition, achieving high enantiomeric excess (e.g., 98% ee) .
    Purification typically involves flash column chromatography (e.g., CH₂Cl₂/MeOH gradients) .

Q. Which analytical techniques are critical for assessing purity and structural integrity?

  • Chromatography : GC or HPLC to verify purity (≥95%) and enantiomeric excess .
  • Spectroscopy : NMR (¹H/¹³C) to confirm bicyclic structure; IR for ketone identification.
  • Melting Point Analysis : Sharp melting points (e.g., 76.2°C) indicate crystalline purity .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized?

Enantioselectivity is achieved using chiral auxiliaries or asymmetric catalysis. For example:

  • Chiral Palladium Catalysts : Enable [2+2] cycloaddition with >90% ee .
  • Organocatalytic Methods : Proline-derived catalysts promote intramolecular aldol reactions, though yields may vary (60–80%) .
    Critical parameters include solvent polarity, temperature, and catalyst loading. Contradictions in yield data necessitate iterative optimization .

Q. How does the bicyclic framework influence reactivity in substitution or ring-opening reactions?

The strained bicyclic system enhances electrophilicity at the ketone, enabling nucleophilic attacks (e.g., Grignard additions). Ring-opening reactions (e.g., acid hydrolysis) yield linear intermediates for further functionalization. Comparative studies with simpler β-lactams reveal reduced ring strain in the bicyclic system, slowing hydrolysis rates .

Q. What challenges arise in scaling up synthesis for preclinical studies, and how are they addressed?

Key challenges include:

  • Low Yields in Catalytic Steps : Scaling hydrogenation reactions requires pressurized reactors and optimized catalyst recovery .
  • Purification Bottlenecks : Continuous flow chromatography improves throughput compared to batch methods .
    Process analytical technology (PAT) monitors critical quality attributes (e.g., ee, purity) during scale-up .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.